SPIRO[BICYCLO[2.2.1]HEPT-2-ENE-7,2-[1,3]DIOXOLANE]
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Overview
Description
Spiro[bicyclo[2.2.1]hept-2-ene-7,2’-[1,3]dioxolane] is a chemical compound with the molecular formula C9H12O2. It is characterized by a spiro linkage, which connects a bicyclo[2.2.1]hept-2-ene moiety to a 1,3-dioxolane ring. This unique structure imparts distinct chemical and physical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[2.2.1]hept-2-ene-7,2’-[1,3]dioxolane] typically involves the reaction of bicyclo[2.2.1]hept-2-ene with a suitable dioxolane precursor under controlled conditions. One common method includes the use of acid or base catalysts to facilitate the spiro linkage formation .
Industrial Production Methods
Industrial production of Spiro[bicyclo[2.2.1]hept-2-ene-7,2’-[1,3]dioxolane] may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing advanced catalytic systems and optimized reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[2.2.1]hept-2-ene-7,2’-[1,3]dioxolane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the dioxolane ring, often using reagents like sodium hydride
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, elevated temperatures.
Substitution: Sodium hydride, various nucleophiles, aprotic solvents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Spiro[bicyclo[2.2.1]hept-2-ene-7,2’-[1,3]dioxolane] has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Spiro[bicyclo[2.2.1]hept-2-ene-7,2’-[1,3]dioxolane] involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways depend on the context of its application, such as its role in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- Spiro[bicyclo[2.2.1]heptane-7,2’-[1,3]dioxolane]
- (7-(Methylthio)spiro[bicyclo[2.2.1]hept-5-ene-2,2’-[1,3]dioxolane]-7-yl)methanol
- Methyl 5-bromospiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-7-carboxylate .
Uniqueness
Spiro[bicyclo[2.2.1]hept-2-ene-7,2’-[1,3]dioxolane] is unique due to its specific spiro linkage and the combination of bicyclic and dioxolane structures. This uniqueness imparts distinct reactivity and properties, making it valuable in various applications .
Properties
CAS No. |
1491-12-9 |
---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
spiro[1,3-dioxolane-2,7'-bicyclo[2.2.1]hept-2-ene] |
InChI |
InChI=1S/C9H12O2/c1-2-8-4-3-7(1)9(8)10-5-6-11-9/h1-2,7-8H,3-6H2 |
InChI Key |
GGMOMOBCKQPRBS-UHFFFAOYSA-N |
SMILES |
C1CC2C=CC1C23OCCO3 |
Canonical SMILES |
C1CC2C=CC1C23OCCO3 |
Synonyms |
Spiro[bicyclo[2.2.1]hept-2-ene-7,2-[1,3]dioxolane] |
Origin of Product |
United States |
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